4-Amino-6-methylpyrimidine-2-thiol
Overview
Description
4-Amino-6-methylpyrimidine-2-thiol is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at position 4, a methyl group at position 6, and a thiol group at position 2. It has a molecular formula of C5H7N3S and a molecular weight of 141.2 g/mol .
Mechanism of Action
Target of Action
4-Amino-6-methylpyrimidine-2-thiol, a derivative of pyrimidines, has been found to exhibit a range of pharmacological effects, including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon . This reaction mechanism is essentially an aldol condensation .
Biochemical Pathways
Pyrimidines are known to be involved in various biochemical processes, including the synthesis of dna and rna, the regulation of enzymes, and the function of the immune system .
Pharmacokinetics
The compound’s molecular weight of 14119 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of this compound is likely to be a reduction in inflammation, given its anti-inflammatory properties . This could potentially lead to relief from symptoms in conditions characterized by inflammation.
Biochemical Analysis
Biochemical Properties
4-Amino-6-methylpyrimidine-2-thiol plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with certain proteases, influencing their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylpyrimidine-2-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiouracil with methylamine, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. The process generally includes steps such as condensation, cyclization, and purification. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thiol group.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
Scientific Research Applications
4-Amino-6-methylpyrimidine-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
4-Amino-2,6-dimethylpyrimidine: Similar structure but with two methyl groups.
4-Amino-2-thiopyrimidine: Lacks the methyl group at position 6.
6-Methyl-2-thiouracil: Similar thiol group but different amino group positioning.
Uniqueness: 4-Amino-6-methylpyrimidine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-6-methyl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVFWRDGXUMIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357508 | |
Record name | 4-amino-6-methylpyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89180-08-5 | |
Record name | 4-amino-6-methylpyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-MERCAPTO-6-METHYLPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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